

4,4-Dimethylpiperidine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylpiperidine hydrochloride

Cat. No.: B1322797

[Get Quote](#)

An In-depth Technical Guide to 4,4-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4-Dimethylpiperidine hydrochloride**, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the synthesis of more complex molecules. Furthermore, it outlines safety and handling procedures and presents a hypothetical signaling pathway to illustrate the potential biological relevance of its derivatives.

Core Compound Information

4,4-Dimethylpiperidine hydrochloride is a white to off-white solid organic compound. It is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of two methyl groups on the fourth carbon atom of the piperidine ring provides steric bulk, which can influence the chemical reactivity and biological activity of its derivatives.

Chemical and Physical Properties

The key quantitative data for **4,4-Dimethylpiperidine hydrochloride** are summarized in the table below for easy reference.

Property	Value
CAS Number	38646-68-3
Molecular Formula	C ₇ H ₁₆ CIN
Molecular Weight	149.66 g/mol
Melting Point	227-228 °C
Boiling Point	181.3 °C at 760 mmHg
Appearance	White to off-white solid
Purity	Typically ≥97%

Synthesis of 4,4-Dimethylpiperidine Hydrochloride

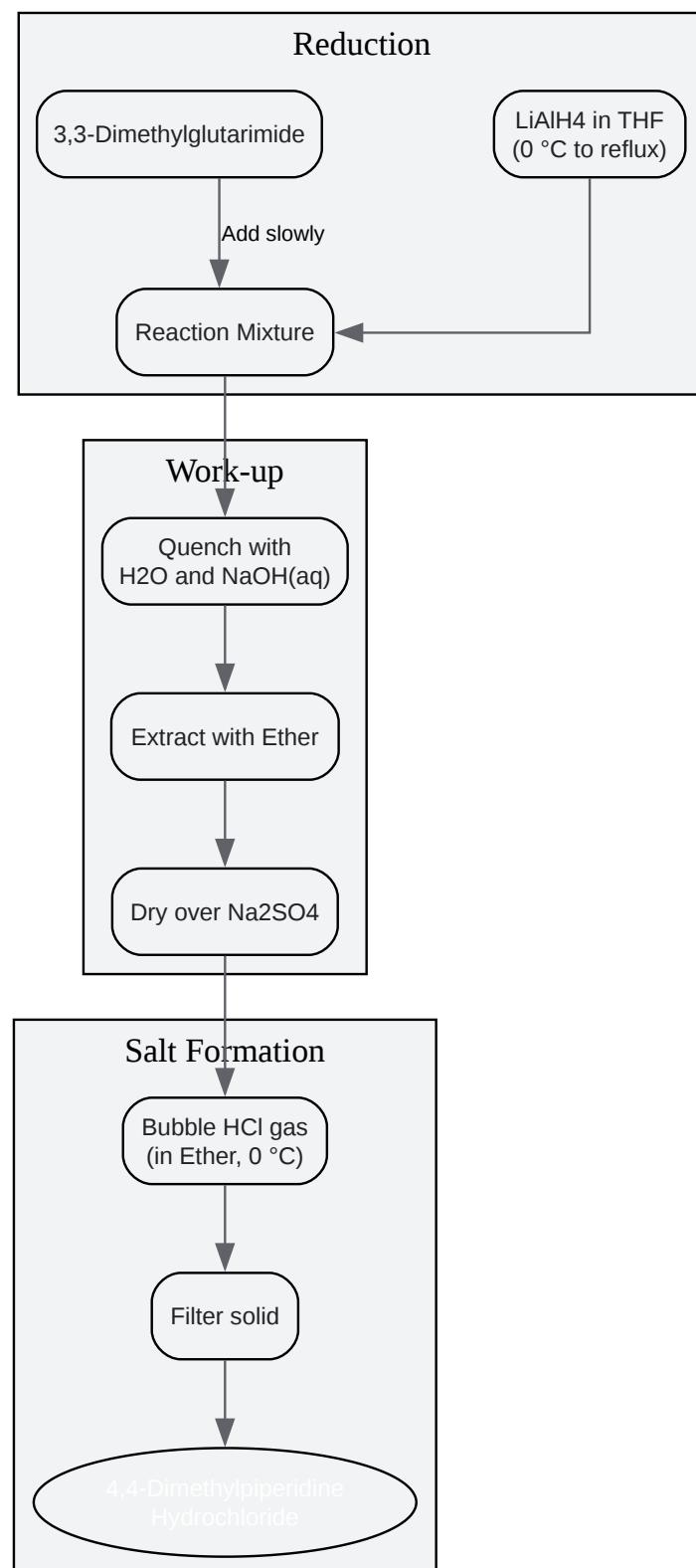
This section provides a detailed experimental protocol for the synthesis of **4,4-Dimethylpiperidine hydrochloride** from 3,3-dimethylglutarimide.

Experimental Protocol: Synthesis from 3,3-Dimethylglutarimide

Materials:

- 3,3-dimethylglutarimide
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Anhydrous hydrogen chloride (HCl) gas

- Argon gas
- 500 mL round-bottom flask
- Condenser
- Magnetic stirrer
- Ice bath
- Oil bath
- Filtration apparatus


Procedure:

- Reduction of 3,3-dimethylglutarimide:
 - Under an argon atmosphere, add 2.5 g (64 mmol) of solid lithium aluminum hydride to a 500 mL round-bottom flask.
 - Slowly add 40 mL of anhydrous tetrahydrofuran to the flask.
 - Cool the resulting suspension to 0 °C using an ice bath.
 - Slowly add a solution of 3.0 g (21 mmol) of 3,3-dimethylglutarimide dissolved in 20 mL of anhydrous tetrahydrofuran. Gas evolution will be observed.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Fit the flask with a condenser and heat the mixture to reflux in an oil bath for 3 hours.
- Work-up:
 - Cool the reaction mixture to room temperature and then place the flask in a cold water bath.

- Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous sodium hydroxide solution, and 7.5 mL of water to the reaction mixture. A thick suspension will form.
- Add 150 mL of anhydrous ether and stir the mixture.
- Filter the mixture to remove the solid inorganic salts.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent.

- Salt Formation:
 - Cool the ethereal solution in an ice bath.
 - Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds. A thick white precipitate of **4,4-Dimethylpiperidine hydrochloride** will form.
 - Collect the solid product by filtration.

Synthesis Workflow

[Click to download full resolution via product page](#)**Synthesis of 4,4-Dimethylpiperidine Hydrochloride.**

Applications in Organic Synthesis

4,4-Dimethylpiperidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its secondary amine, once deprotonated, is a potent nucleophile.

Experimental Protocol: Synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzonitrile

This protocol describes a nucleophilic aromatic substitution reaction where the deprotonated 4,4-dimethylpiperidine displaces a fluorine atom from 4-fluorobenzonitrile.

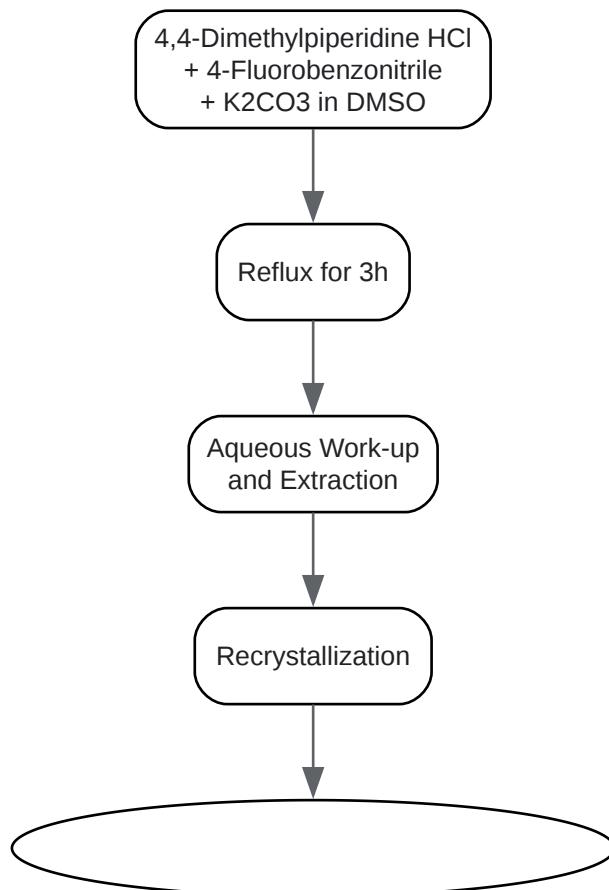
Materials:

- **4,4-Dimethylpiperidine hydrochloride**
- 4-Fluorobenzonitrile
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Water
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel

Procedure:

- Deprotonation and Reaction:

- In a round-bottom flask, combine **4,4-Dimethylpiperidine hydrochloride** (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (2.5 eq) in dimethyl sulfoxide. The potassium carbonate acts as a base to deprotonate the piperidinium hydrochloride to the free amine in situ.
 - Heat the reaction mixture to reflux and maintain for 3 hours.


- Work-up and Isolation:

- After cooling to room temperature, add 50 mL of water to the reaction mixture.
 - Extract the aqueous mixture with dichloromethane (3 x 30 mL).
 - Combine the organic layers and wash with water to remove residual DMSO and salts.
 - Dry the organic layer over anhydrous sodium sulfate and filter.
 - Remove the solvent under reduced pressure to yield the crude product.

- Purification:

- Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 4-(4,4-dimethylpiperidin-1-yl)benzonitrile.

Reaction Workflow

[Click to download full resolution via product page](#)

Synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzonitrile.

Potential Biological Significance

While **4,4-Dimethylpiperidine hydrochloride** itself is primarily a synthetic intermediate, its derivatives, which incorporate the 4,4-dimethylpiperidine scaffold, have potential biological activities. The piperidine moiety is a common feature in many biologically active compounds. For instance, derivatives of piperidine have been investigated as ligands for various receptors, including opioid and sigma receptors.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine-based drugs. This is a generalized representation and not specific to a known interaction of a 4,4-dimethylpiperidine derivative.

[Click to download full resolution via product page](#)

Hypothetical GPCR Signaling Pathway.

Safety and Handling

4,4-Dimethylpiperidine hydrochloride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4-Dimethylpiperidine hydrochloride is a versatile and valuable reagent in organic synthesis. Its straightforward synthesis and its utility as a nucleophilic building block make it an important intermediate for the preparation of a wide range of more complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in a research and development setting.

- To cite this document: BenchChem. [4,4-Dimethylpiperidine hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322797#4-4-dimethylpiperidine-hydrochloride-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1322797#4-4-dimethylpiperidine-hydrochloride-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com